![molecular formula C8H8N2O B068310 7-Methoxy-1H-pyrrolo[2,3-C]pyridin CAS No. 160590-40-9](/img/structure/B68310.png)

7-Methoxy-1H-pyrrolo[2,3-C]pyridin

Übersicht

Beschreibung

Synthesis Analysis

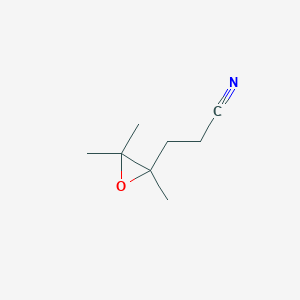

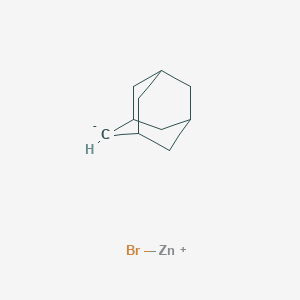

The synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives involves various strategies. One approach includes the reaction of corresponding 7-hydroxy derivatives with nucleophiles to produce various 7-substituted derivatives under acidic or basic conditions (Goto et al., 1991). Additionally, novel derivatives can be synthesized by incorporating different substituents, showcasing the versatility of this compound's synthesis processes.

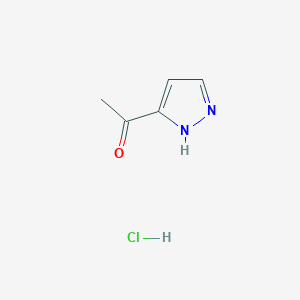

Molecular Structure Analysis

The molecular structure of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine derivatives has been determined through single-crystal X-ray diffraction and theoretical studies, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. These studies provide detailed insights into bond lengths, angles, and other structural parameters, revealing the compound's complex molecular geometry and the influence of various substituents on its structure (Gumus et al., 2018).

Chemical Reactions and Properties

7-Methoxy-1H-pyrrolo[2,3-c]pyridine undergoes a range of chemical reactions, including N-alkylation, cycloaddition, and acylation, demonstrating its reactivity and potential for further functionalization. These reactions are crucial for the development of novel compounds with enhanced properties and potential applications in various domains (Jones et al., 1990).

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“7-Methoxy-1H-pyrrolo[2,3-C]pyridin-2-carbonsäureethylester” ist ein Derivat von this compound. Es hat ein Molekulargewicht von 220,23 und sein IUPAC-Name ist Ethyl-7-methoxy-1H-pyrrolo[2,3-C]pyridin-2-carboxylat .

Synthese

Die Synthese von Pyrrolo[3,4-b]pyridinen wurde ausgiebig untersucht. Sie können sowohl aus einem vorgeformten Pyrazol als auch aus einem Pyridin synthetisiert werden .

Biologische Aktivität

Pyrrolo[3,4-b]pyridine haben eine signifikante biologische Aktivität gezeigt. Es wurde festgestellt, dass sie den Blutzuckerspiegel wirksam senken, was bei der Behandlung von Störungen mit erhöhtem Plasma-Blutzucker, wie z. B. Hyperglykämie, Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetischer Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörter Glukosetoleranz, Hyperlipidämie, Herzkreislauferkrankungen und Bluthochdruck, von Vorteil sein könnte .

Antitumoraktivität

Bestimmte Derivate von Pyrrolo[3,4-b]pyridinen haben eine bescheidene Aktivität gegen die UO-31-Nierenkrebs-Subpanel-Zelllinie und die MCF7-Brustkrebs-Zelllinie gezeigt .

Kohlenhydratanhydrase IX-Inhibitoren

Tertiäre Sulfonamidderivate von Pyridyl-Indol-basierten Heteroarylchalconen wurden als Kohlenhydratanhydrase IX-Inhibitoren und Antitumormittel eingeführt .

Zukünftige Richtungen

The future directions for “7-Methoxy-1H-pyrrolo[2,3-C]pyridine” and its derivatives could involve further exploration of their potential biological activities and applications in medicinal chemistry . This includes the development of new compounds containing this scaffold due to its broad spectrum of pharmacological properties .

Wirkmechanismus

Target of Action

The primary target of 7-Methoxy-1H-pyrrolo[2,3-C]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR an attractive target for cancer therapy .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Methoxy-1H-pyrrolo[2,3-C]pyridine inhibits FGFR, thereby preventing these downstream effects .

Biochemical Pathways

The inhibition of FGFR by 7-Methoxy-1H-pyrrolo[2,3-C]pyridine affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFR, 7-Methoxy-1H-pyrrolo[2,3-C]pyridine disrupts these pathways, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

The compound’s molecular weight is 22023 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

In vitro, 7-Methoxy-1H-pyrrolo[2,3-C]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that 7-Methoxy-1H-pyrrolo[2,3-C]pyridine could have potential as a therapeutic agent in cancer treatment .

Action Environment

For instance, the storage temperature for 7-Methoxy-1H-pyrrolo[2,3-C]pyridine is recommended to be between 0-5°C , suggesting that temperature could affect its stability.

Biochemische Analyse

Biochemical Properties

Pyrrolopyridine derivatives have been studied for their potential as analgesic and sedative agents . They have also been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Cellular Effects

Some pyrrolopyridine derivatives have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibited the migration and invasion of these cells .

Molecular Mechanism

Some pyrrolopyridine derivatives have been found to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .

Metabolic Pathways

Pyrrolopyridine derivatives have been found to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

7-methoxy-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-7-6(2-4-9-7)3-5-10-8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEGHTSBMVYYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452453 | |

| Record name | 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160590-40-9 | |

| Record name | 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-6-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

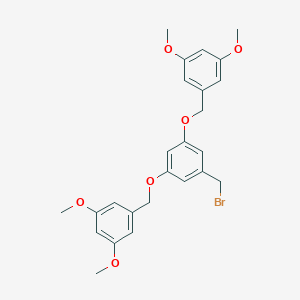

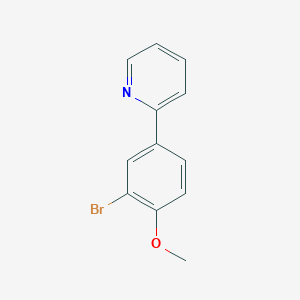

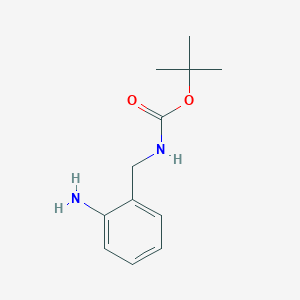

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)

![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)